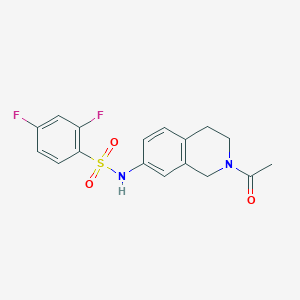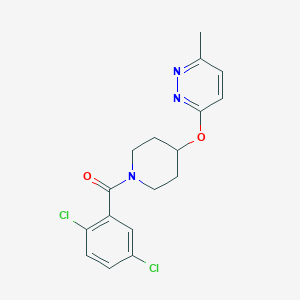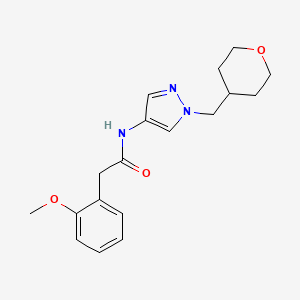![molecular formula C6H5Cl2N3 B2585942 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 2139336-89-1](/img/structure/B2585942.png)
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique . This is a robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 226.49 and a boiling point of 345.2±42.0 °C . It is a solid at room temperature .科学的研究の応用
Anti-Inflammatory Applications
Pyrimidines, including 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
In addition to their anti-inflammatory properties, pyrimidines also display antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular disease, and neurodegenerative disorders.
Antimicrobial Applications
Pyrimidines have been found to exhibit antimicrobial activities, including antibacterial, antiviral, and antifungal effects . This suggests potential applications in the treatment of various infectious diseases.
Antituberculosis Applications
Some pyrimidines have been found to exhibit antituberculosis effects . This suggests potential applications in the treatment of tuberculosis, a major global health problem.
Use as DPP-IV Inhibitors
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes. They work by blocking the action of DPP-IV, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when needed and reduce the amount of glucose being produced by the liver when it’s not needed.
Anticancer Applications
Pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, have shown promising anticancer effects in vitro . For example, certain derivatives were found to be active against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 . These compounds were found to induce apoptosis, or programmed cell death, a process that is often defective in cancer cells .
Use in Synthesis of Other Compounds
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine is an organic intermediate . It can be used in the synthesis of other compounds, including other pyrimidine derivatives. This makes it a valuable tool in medicinal chemistry and drug discovery.
Potential Applications in Blood Glucose Control
The pyrrolo[2,3-d]pyrimidinone analogue prepared from 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a potent DPP-IV inhibitor that can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia . This suggests potential applications in the management of blood glucose levels in patients with diabetes.
作用機序
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXRIIEMJOTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)


![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2585867.png)
![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)


![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)



![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)